molecular formula C21H25N3O6 B5022003 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate

1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate

Cat. No. B5022003
M. Wt: 415.4 g/mol
InChI Key: YUBSRHVNKSUEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as MP-10 and belongs to the class of piperazine derivatives. MP-10 is a highly selective agonist for the serotonin receptor subtype 5-HT1A, which is involved in the regulation of mood, anxiety, and stress response.

Mechanism of Action

MP-10 acts as a selective agonist for the 5-HT1A receptor subtype, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of various downstream signaling pathways, ultimately resulting in the regulation of mood, anxiety, and stress response.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This effect is believed to be responsible for the antidepressant and anxiolytic properties of MP-10. Additionally, MP-10 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 in lab experiments is its high selectivity for the 5-HT1A receptor subtype. This allows for more precise and targeted studies of the receptor's function and signaling pathways. However, one limitation of MP-10 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MP-10. One area of interest is the development of more efficient synthesis methods for the compound, which could improve its availability for research purposes. Additionally, further studies are needed to fully understand the pharmacological properties of MP-10 and its potential therapeutic applications. This may involve exploring its effects in combination with other drugs or in different experimental models. Finally, research may focus on developing new compounds based on the structure of MP-10, with the aim of improving its efficacy and reducing potential side effects.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 1-(4-methylphenoxy)acetyl-piperazine with 3-pyridinylmethylamine in the presence of oxalic acid. The resulting compound is then isolated and purified to obtain MP-10 in the form of oxalate salt.

Scientific Research Applications

MP-10 has been extensively studied for its potential application in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. The compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent.

properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.C2H2O4/c1-16-4-6-18(7-5-16)24-15-19(23)22-11-9-21(10-12-22)14-17-3-2-8-20-13-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBSRHVNKSUEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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